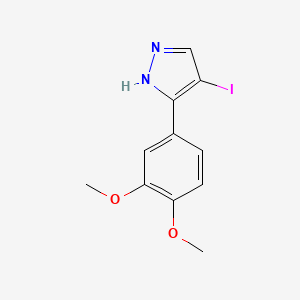

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a 3,4-dimethoxyphenyl substituent at position 3 and an iodine atom at position 4. The dimethoxyphenyl group contributes electron-donating effects, while the iodine atom introduces steric bulk and weak electron-withdrawing characteristics. This combination may influence reactivity, solubility, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride or iodine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The 4-iodo substituent enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki–Miyaura Coupling

Reaction with aryl boronic acids under microwave conditions yields 4-aryl-substituted pyrazoles. For example:

This protocol achieves high efficiency due to the synergistic effect of the palladium complex and phase-transfer catalyst (TBAB). The methoxy groups enhance solubility in polar solvents without interfering with regioselectivity .

Sonogashira Coupling

Reaction with terminal alkynes produces 4-alkynyl derivatives. For instance:

| Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 80°C, 12 h | 58 | 3-(3,4-Dimethoxyphenyl)-4-(phenylethynyl)-1H-pyrazole |

Steric hindrance from the 3,4-dimethoxyphenyl group slightly reduces reactivity compared to simpler 4-iodopyrazoles, necessitating extended reaction times .

Nucleophilic Substitution

The iodine atom undergoes nucleophilic displacement with soft nucleophiles:

Cyanation

Reaction with CuCN in DMF at 120°C affords 4-cyano derivatives:

| Substrate | Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| This compound | CuCN | DMF, 120°C, 24 h | 72 | 3-(3,4-Dimethoxyphenyl)-4-cyano-1H-pyrazole |

The electron-donating methoxy groups stabilize the transition state, improving yields compared to non-substituted analogs .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl ring undergoes directed electrophilic substitution:

Nitration

Nitration occurs regioselectively at the para position of the methoxy groups:

| Substrate | Nitrating Agent | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 0°C, 2 h | 65 | 3-(3,4-Dimethoxyphenyl)-4-iodo-5-nitro-1H-pyrazole |

The iodine atom exerts minimal electronic influence on the dimethoxyphenyl ring, allowing predictable nitration patterns .

Coordination Chemistry

The pyrazole nitrogen and iodine act as ligands for transition metals:

| Metal Salt | Reaction Conditions | Complex Formed | Application |

|---|---|---|---|

| CuI | EtOH, reflux | Cu(I)-pyrazole complex | Catalyzes C–N coupling reactions |

| Pd(OAc)₂ | DMF, 80°C | Pd(II)-pyrazole complex | Used in cross-coupling catalysis |

These complexes exhibit enhanced catalytic activity in C–C bond-forming reactions compared to simpler pyrazole ligands .

Oxidation

Controlled oxidation of the pyrazole ring with KMnO₄ yields pyrazolone derivatives:

| Substrate | Oxidizing Agent | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| This compound | KMnO₄ | H₂O, 60°C, 6 h | 48 | 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazol-5-one |

Photochemical Reactivity

UV irradiation in CH₂Cl₂ induces homolytic cleavage of the C–I bond, generating pyrazolyl radicals that dimerize:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | UV (254 nm), CH₂Cl₂, 12 h | 3,3',4,4'-tetramethoxy-1,1'-bipyrazole | 34 |

Biological Derivatization

The iodine atom serves as a handle for radioisotope labeling (e.g., ¹²³I/¹²⁵I) in medicinal chemistry applications. Radiolabeled analogs show promise in tumor imaging due to the compound’s affinity for kinase ATP-binding pockets .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The compound’s structural uniqueness lies in its substituent combination. Key comparisons include:

Key Observations :

- Compared to fluorine-containing analogs (e.g., 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole), iodine’s larger atomic radius may sterically hinder interactions but offers distinct electronic effects .

Key Insights :

- The absence of toxicity data for the target compound contrasts with non-toxic curcumin analogs in normal lung cells .

- Iodo-substituted pyrazoles (e.g., ) are less explored for direct anticancer activity but show promise in targeted therapies due to halogen bonding .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight: The iodine atom increases molecular weight (~335–350 g/mol) compared to non-halogenated analogs (e.g., 233 g/mol for 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) .

- Lipophilicity (logP) : Iodine’s polarizability may elevate logP, improving membrane permeability but risking solubility issues. Fluorine analogs (e.g., ) balance lipophilicity better .

- Stability : Iodine’s susceptibility to photodegradation requires formulation adjustments compared to methoxy or amine derivatives .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H12I N3O2, characterized by a five-membered pyrazole ring with a 3,4-dimethoxyphenyl group and an iodine atom at the 4-position. The presence of the iodine atom enhances its reactivity, allowing for various nucleophilic substitution reactions and transformations that contribute to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including this compound, can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In studies, compounds similar to this pyrazole demonstrated significant inhibitory activity against these cytokines, suggesting potential use in treating inflammatory diseases .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61–85% | 76–93% |

| Dexamethasone (control) | 76% | 86% |

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains. For instance, structural analogs have been tested against bacteria such as Staphylococcus aureus and Escherichia coli. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 15.67–31.25 |

| E. coli | 28–168 |

These values suggest that derivatives of this pyrazole can be effective in combating bacterial infections .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. For example, related compounds have exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| A549 (lung cancer) | 0.07 |

These findings indicate the compound's potential as a lead structure for developing new anticancer agents .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A study demonstrated that certain pyrazole derivatives could reduce inflammation in animal models by significantly lowering TNF-α and IL-6 levels compared to controls .

- Antimicrobial Evaluation : A series of experiments showed that specific pyrazole derivatives were effective against resistant strains of bacteria, providing a basis for further development into therapeutic agents .

- Anticancer Research : Investigations into the anticancer effects revealed that compounds similar to this compound inhibited cell proliferation in vitro and reduced tumor growth in vivo models .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole?

Answer:

The synthesis typically involves multi-step protocols, starting with functionalization of the pyrazole core. A common approach includes:

- Vilsmeier–Haack reaction for introducing aldehyde groups to pyrazole derivatives, as seen in the preparation of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .

- Iodination at the 4-position using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid over-iodination .

- Coupling reactions to attach the 3,4-dimethoxyphenyl moiety via Suzuki-Miyaura or Ullmann cross-coupling, leveraging palladium catalysts .

Q. Basic: How is the compound characterized using spectroscopic and crystallographic techniques?

Answer:

- FT-IR spectroscopy identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) resolves substitution patterns: the 4-iodo group deshields adjacent protons, while dimethoxy phenyl protons appear as distinct singlets .

- X-ray crystallography confirms molecular geometry and packing. For example, monoclinic systems are common in pyrazole derivatives, with intermolecular interactions (e.g., π-π stacking) stabilizing the lattice .

Q. Advanced: How can researchers optimize iodination efficiency while minimizing side reactions?

Answer:

Key strategies include:

- Temperature control : Lower temperatures (0–25°C) reduce poly-iodination. For example, reports a 61% yield for a triazole-pyrazole hybrid at 50°C, but iodination may require milder conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may promote side reactions; mixed solvents (e.g., THF/H₂O) balance reactivity .

- Catalyst use : Copper(I) iodide improves regioselectivity in halogenation steps .

Q. Advanced: How do structural contradictions in X-ray data impact the interpretation of molecular interactions?

Answer:

- Torsional angles : Discrepancies in dihedral angles (e.g., C30—N3—N4—C7 in ) suggest conformational flexibility, affecting ligand-receptor binding predictions .

- Hydrogen bonding : Variations in H-bond donor/acceptor distances (e.g., 2.8–3.2 Å in ) influence crystal packing and solubility profiles .

- Validation : Cross-referencing with DFT calculations or neutron diffraction data resolves ambiguities .

Q. Advanced: What methodologies are used to evaluate the compound’s potential as a kinase inhibitor?

Answer:

- Molecular docking : Pyrazole derivatives are docked into kinase ATP-binding pockets (e.g., EGFR or VEGFR) using software like AutoDock. The 3,4-dimethoxy group enhances hydrophobic interactions .

- Enzymatic assays : IC₅₀ values are determined via fluorescence-based kinase activity assays. For example, highlights pyrazole carboxamides as templates for anti-cancer agents .

- SAR studies : Modifying the iodo substituent’s steric bulk or replacing it with other halogens (e.g., Br) tunes selectivity .

Q. Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Answer:

- Dynamic effects : Rotameric equilibria (e.g., methoxy group rotation) split signals; variable-temperature NMR clarifies this .

- Impurity profiling : LC-MS identifies byproducts (e.g., de-iodinated species) from incomplete reactions .

- Deuterated solvents : Using DMSO-d₆ instead of CDCl₃ resolves signal overlap for aromatic protons .

Q. Basic: What safety precautions are recommended for handling this compound?

Answer:

- Hazard identification : Similar pyrazole derivatives (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine in ) may cause eye/skin irritation. Use PPE (gloves, goggles) .

- Ventilation : Conduct reactions in fume hoods due to potential iodine vapor release during synthesis .

- Waste disposal : Halogenated waste should be segregated and treated per institutional guidelines .

Properties

Molecular Formula |

C11H11IN2O2 |

|---|---|

Molecular Weight |

330.12 g/mol |

IUPAC Name |

5-(3,4-dimethoxyphenyl)-4-iodo-1H-pyrazole |

InChI |

InChI=1S/C11H11IN2O2/c1-15-9-4-3-7(5-10(9)16-2)11-8(12)6-13-14-11/h3-6H,1-2H3,(H,13,14) |

InChI Key |

RVYRAKKRWUGYEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=NN2)I)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.